molecular formula C17H26O5S B14409683 Benzeneundecanoic acid, ar-sulfo- CAS No. 81789-91-5

Benzeneundecanoic acid, ar-sulfo-

Cat. No.: B14409683
CAS No.: 81789-91-5
M. Wt: 342.5 g/mol
InChI Key: WMFGXLFBJCSAGP-UHFFFAOYSA-N
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Description

"Benzeneundecanoic acid, ar-sulfo-" is a sulfonated aromatic fatty acid derivative characterized by an 11-carbon aliphatic chain attached to a benzene ring substituted with a sulfonic acid (-SO₃H) group at the aromatic ("ar") position.

Properties

CAS No.

81789-91-5

Molecular Formula

C17H26O5S

Molecular Weight

342.5 g/mol

IUPAC Name

11-(2-sulfophenyl)undecanoic acid

InChI

InChI=1S/C17H26O5S/c18-17(19)14-8-6-4-2-1-3-5-7-11-15-12-9-10-13-16(15)23(20,21)22/h9-10,12-13H,1-8,11,14H2,(H,18,19)(H,20,21,22)

InChI Key

WMFGXLFBJCSAGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCCCCCCCCCC(=O)O)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation for Undecanoic Acid Chain Introduction

The Friedel-Crafts acylation reaction is employed to attach an undecanoyl group to benzene, forming phenyl undecanoate. This step requires undecanoyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃), under anhydrous conditions. The reaction proceeds via electrophilic substitution, with the acylium ion (R-C⁺=O) acting as the electrophile:

$$
\text{C₆H₆ + CH₃(CH₂)₉COCl} \xrightarrow{\text{AlCl₃}} \text{C₆H₅-CO-(CH₂)₉CH₃ + HCl}
$$

The resulting ketone is subsequently reduced to a methylene group using Clemmensen reduction (Zn(Hg)/HCl) or catalytic hydrogenation, yielding a benzene derivative with a straight-chain alkyl group:

$$
\text{C₆H₅-CO-(CH₂)₉CH₃} \xrightarrow{\text{Zn(Hg)/HCl}} \text{C₆H₅-CH₂-(CH₂)₉CH₃}
$$

Oxidation to Undecanoic Acid

The alkyl chain is oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions:

$$
\text{C₆H₅-CH₂-(CH₂)₉CH₃} \xrightarrow{\text{KMnO₄/H⁺}} \text{C₆H₅-(CH₂)₁₀COOH}
$$

Sulfonation of the Aromatic Ring

Sulfonation is achieved using fuming sulfuric acid (H₂SO₄·SO₃) or gaseous sulfur trioxide (SO₃) at elevated temperatures (100–160°C). The sulfonic acid group (-SO₃H) is introduced meta to the electron-withdrawing carboxylic acid group due to its directing effects:

$$
\text{C₆H₅-(CH₂)₁₀COOH + SO₃} \rightarrow \text{C₆H₄(SO₃H)-(CH₂)₁₀COOH}
$$

Challenges :

  • The carboxylic acid group deactivates the ring, necessitating vigorous sulfonation conditions.
  • Competing side reactions, such as over-sulfonation or oxidation of the alkyl chain, require careful temperature control.

Method 2: Direct Sulfonation Followed by Chain Elongation

Initial Sulfonation of Benzene

Benzene is sulfonated using concentrated sulfuric acid or sulfur trioxide to yield benzenesulfonic acid:

$$
\text{C₆H₆ + H₂SO₄} \rightarrow \text{C₆H₅SO₃H + H₂O}
$$

Introduction of the Undecanoic Acid Chain

The sulfonic acid group’s strong meta-directing effect necessitates electrophilic substitution at the para position for chain introduction. A Friedel-Crafts alkylation or acylation is impractical due to ring deactivation. Instead, a nucleophilic aromatic substitution (NAS) is employed using a pre-functionalized undecanoic acid derivative. For example, a diazonium salt intermediate can facilitate coupling:

  • Nitration : Introduce a nitro group para to -SO₃H.
  • Reduction : Reduce the nitro group to an amine.
  • Diazotization : Convert the amine to a diazonium salt.
  • Sandmeyer Reaction : Substitute the diazonium group with a cyanide (-CN) using CuCN.
  • Hydrolysis : Convert -CN to -COOH via acidic or basic hydrolysis.

$$
\text{C₆H₄(SO₃H)-NO₂} \rightarrow \text{C₆H₄(SO₃H)-NH₂} \rightarrow \text{C₆H₄(SO₃H)-N₂⁺} \rightarrow \text{C₆H₄(SO₃H)-CN} \rightarrow \text{C₆H₄(SO₃H)-(CH₂)₁₀COOH}
$$

Challenges :

  • Multi-step synthesis reduces overall yield.
  • Functional group compatibility issues arise during diazotization and hydrolysis.

Method 3: One-Pot Co-Sulfonation and Alkylation

Simultaneous Functionalization

This approach leverages a mixed sulfonating-alkylating agent, such as a sulfur trioxide complex with an undecanoic acid derivative. The reaction occurs in a polar aprotic solvent (e.g., dimethylformamide) at 120–140°C:

$$
\text{C₆H₆ + SO₃·(CH₂)₁₀COOH} \rightarrow \text{C₆H₄(SO₃H)-(CH₂)₁₀COOH}
$$

Mechanistic Insights

The sulfur trioxide acts as both a sulfonating agent and a Lewis acid, facilitating electrophilic attack at the aromatic ring while coordinating the undecanoic acid moiety.

Advantages :

  • Reduced reaction steps.
  • Higher regioselectivity due to steric and electronic effects.

Limitations :

  • Limited commercial availability of specialized reagents.
  • Requires stringent moisture control to prevent hydrolysis.

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Reaction Steps 3 5 1
Yield (%) 45–60 30–40 50–70
Regioselectivity Meta Para Meta/Para
Scalability Moderate Low High

Optimization Strategies and Industrial Applications

Catalytic Enhancements

  • Solid Acid Catalysts : Zeolites or sulfated zirconia improve sulfonation efficiency while minimizing side reactions.
  • Microwave Assistance : Reduces reaction time and energy consumption during sulfonation.

Applications

  • Surfactants : The compound’s amphiphilic structure makes it suitable for biodegradable detergents.
  • Pharmaceuticals : Intermediate in synthesizing anti-inflammatory agents due to its sulfonic acid moiety.

Chemical Reactions Analysis

Types of Reactions: Benzeneundecanoic acid, ar-sulfo- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of benzeneundecanoic acid, ar-sulfo- involves its interaction with various molecular targets. The sulfonic acid group is highly polar and can form strong hydrogen bonds and ionic interactions with biological molecules. This can disrupt cellular processes, leading to antimicrobial effects . In electrophilic aromatic substitution reactions, the sulfonic acid group acts as a directing group, influencing the position of further substitutions on the aromatic ring .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with "Benzeneundecanoic acid, ar-sulfo-", differing primarily in chain length, substituent groups, or functionalization:

Compound Name Substituent/Functional Group Key Properties/Applications Source
Benzeneundecanoic acid, 4-amino -NH₂ at para position Intermediate in peptide synthesis; higher basicity compared to sulfonated derivatives
Benzenedecanoic acid, 4-amino -NH₂; 10-carbon chain Reduced chain length may lower hydrophobicity; used in polymer modification
Benzeneundecanoic acid, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl] -CF₃-diazirinyl group Photoaffinity labeling in biochemical studies; enhanced lipophilicity
11-Fluoro-3-methylundecanoic acid -F, -CH₃ on aliphatic chain Fluorination improves metabolic stability; potential in medicinal chemistry
Benzoic Acid, 2-(ethylamino)-5-sulfo -SO₃H, -NHCH₂CH₃ Sulfonation increases solubility; used in dye manufacturing
Key Observations:
  • Sulfonic Acid vs. Amino Groups: The sulfonic acid group in "ar-sulfo-" derivatives confers stronger acidity (pKa ~1-2) and higher water solubility compared to amino-substituted analogues (pKa ~4-5 for -NH₂) . This makes sulfonated variants more suitable for applications requiring ionic interactions, such as surfactants or ion-exchange resins.
  • Chain Length Variations: Longer aliphatic chains (e.g., undecanoic vs.
  • Fluorinated and Diazirinyl Derivatives : Fluorine and trifluoromethyl-diazirinyl groups improve chemical stability and enable applications in photolabeling or PET imaging .

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